2-Ethyl-1,3,5-trimethylpyrazine is a nitrogen-containing heterocyclic compound notable for its distinctive aroma and flavor profile. This compound, specifically labeled with carbon-13 isotopes as 2-Ethyl-13C2-3-ethyl-5-methylpyrazine, is utilized primarily in scientific research and industrial applications, particularly in the flavor and fragrance industries. The incorporation of carbon-13 allows for advanced analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry, to trace metabolic pathways and reaction mechanisms.
This compound can be synthesized through various chemical reactions involving precursors such as 2,3-butanedione and ethylamine, often utilizing carbon-13 labeled reagents to ensure isotopic labeling. It is also commercially available from specialized chemical suppliers.
2-Ethyl-13C2-3-ethyl-5-methylpyrazine belongs to the class of pyrazines, which are characterized by a six-membered aromatic ring containing two nitrogen atoms. It is classified under organic compounds due to its carbon-based structure.
The synthesis of 2-Ethyl-13C2-3-ethyl-5-methylpyrazine typically involves several key steps:
The synthesis process may vary based on scale (laboratory vs. industrial) but generally includes:
The molecular formula for 2-Ethyl-13C2-3-ethyl-5-methylpyrazine is , with a molecular weight of approximately 152.206 g/mol. The structure consists of a pyrazine ring with ethyl and methyl substituents at specific positions.
Property | Value |
---|---|
Molecular Formula | C9H14N2 |
Molecular Weight | 152.206 g/mol |
IUPAC Name | 2-(1,2-13C2)ethyl-3,5-dimethylpyrazine |
InChI | InChI=1S/C9H14N2/c1-4-8(5)11(6)10(3)9/h4,6H,1H2,2H3 |
InChI Key | JZBCTZLGKSYRSF-VFZPYAPFSA-N |
2-Ethyl-13C2-3-ethyl-5-methylpyrazine can undergo various chemical reactions:
The specific conditions for these reactions include:
The mechanism of action for 2-Ethyl-13C2-3-ethyl-5-methylpyrazine primarily revolves around its role as a tracer molecule in metabolic studies. The carbon-13 labeling enables scientists to monitor the compound's behavior within biological systems using advanced techniques such as:
The compound exhibits typical characteristics associated with pyrazines, including:
Key chemical properties include:
Property | Value |
---|---|
Boiling Point | Approximately 180 °C |
Solubility | Soluble in organic solvents like ethanol |
The applications of 2-Ethyl-13C2-3-ethyl-5-methylpyrazine span various fields:
The structural architecture of pyrazine derivatives fundamentally consists of a six-membered heterocyclic ring containing two nitrogen atoms at opposing positions (1,4-diazine). Substituted derivatives are systematically classified according to the type, position, and number of alkyl groups attached to this heterocyclic core. The compound 2-Ethyl-¹³C₂-3-ethyl-5-methylpyrazine (molecular formula: ¹³C₂C₇H₁₄N₂; molecular weight: 152.21 g/mol) exemplifies a tri-substituted pyrazine featuring three distinct alkyl moieties: a ¹³C-labeled ethyl group at position 2, an unlabeled ethyl group at position 3, and a methyl group at position 5. This specific arrangement creates a unique electronic environment that influences both the compound's chemical reactivity and sensory properties. The strategic placement of two ¹³C atoms exclusively within the C2-ethyl group provides a mass spectrometric signature without altering the compound's physical-chemical behavior compared to its non-labeled analog [1] [8].
Table 1: Structural Analogs of 2-Ethyl-¹³C₂-3-ethyl-5-methylpyrazine
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Distinctions | Flavor Profile |
---|---|---|---|---|
2-Ethyl-¹³C₂-3-ethyl-5-methylpyrazine | ¹³C₂C₇H₁₄N₂ | 152.21 | ¹³C-labeled ethyl at position 2 | Roasted nuts, cocoa |
2,3-Diethyl-5-methylpyrazine | C₉H₁₄N₂ | 150.22 | Non-labeled carbons throughout | Earthy, potato-like |
2-Ethenyl-3-ethyl-5-methylpyrazine | C₉H₁₂N₂ | 148.20 | Vinyl group instead of ethyl at position 2 | Green, bell pepper |
2-Ethyl-3,5-dimethylpyrazine | C₈H₁₂N₂ | 136.19 | Methyl groups at positions 3 and 5 | Nutty, roasted coffee |
2-Ethyl-5-methylpyrazine | C₇H₁₀N₂ | 122.17 | Only two alkyl substituents (ethyl and methyl) | Nutty, cereal-like |
Structurally analogous compounds demonstrate how subtle variations in substitution patterns significantly alter sensory characteristics. For example, replacing the ethyl group at position 2 with an ethenyl group (as in 2-ethenyl-3-ethyl-5-methylpyrazine) shifts the aroma profile toward green and bell pepper-like notes rather than the characteristic roasted cocoa notes of the ethyl-substituted compounds. Similarly, dimethyl-substituted variants typically exhibit lower molecular weights and more volatile, pungent aromas compared to their diethyl counterparts [5] [6] [9].
The strategic incorporation of stable isotopes like ¹³C into heterocyclic frameworks represents a transformative approach in modern analytical chemistry and biochemical research. Specifically, ¹³C-labeling of alkylpyrazines serves multiple advanced research applications that leverage the non-radioactive, detectable mass difference imparted by these heavier carbon atoms. In 2-Ethyl-¹³C₂-3-ethyl-5-methylpyrazine, the two ¹³C atoms are exclusively located within the ethyl group at position 2, creating a mass increment of 2 atomic mass units compared to its non-labeled counterpart while maintaining identical chemical behavior and reactivity. This precise labeling enables unambiguous differentiation between endogenous pyrazines and externally introduced compounds in complex biological matrices, a critical requirement for advanced tracer studies [1] [8].
The application of ¹³C-labeled pyrazines in mass spectrometry-based analyses provides unparalleled analytical specificity and sensitivity. When employed as internal standards in quantitative UPLC-MS/MS analyses, these labeled compounds undergo identical extraction procedures and chromatographic behavior as their natural analogs while producing distinct mass transitions. For 2-Ethyl-¹³C₂-3-ethyl-5-methylpyrazine, the mass shift facilitates selected reaction monitoring (SRM) transitions that avoid interference from matrix components or co-eluting isobars. This analytical strategy significantly enhances method accuracy and precision in complex matrices like food extracts, biological fluids, and environmental samples where numerous interfering compounds typically compromise detection specificity. Furthermore, the compound's stability under standard analytical conditions ensures consistent performance across various sample preparation and analysis protocols [1].
Beyond analytical applications, ¹³C-labeled alkylpyrazines serve as indispensable molecular tools for elucidating complex biochemical pathways. In metabolic tracing studies, researchers employ 2-Ethyl-¹³C₂-3-ethyl-5-methylpyrazine to track the incorporation of specific carbon units into downstream metabolites, providing unprecedented insights into biotransformation pathways in microbial, plant, and mammalian systems. Similarly, in food chemistry research, these labeled compounds help delineate the complex reaction networks involved in thermal flavor generation, distinguishing between fragmentation, rearrangement, and condensation pathways during Maillard reaction processes. The non-perturbing nature of isotopic labeling ensures that these studies accurately reflect natural biochemical processes without introducing structural modifications that could alter reaction kinetics or metabolic fate [1] [8].
Table 2: Mass Spectrometry Parameters for Pyrazine Analysis Using ¹³C-Labeled Internal Standards
Analytical Parameter | Specification | Significance |
---|---|---|
Chromatography Type | Ultra Performance Liquid Chromatography (UPLC) | Provides rapid separation with high resolution for complex matrices |
Detection Method | Tandem Mass Spectrometry (MS/MS) in MRM mode | Offers high specificity and sensitivity through compound-specific transitions |
Quantification Transition | m/z 153 → 136 (for ¹³C₂-labeled analog) | Unique mass transition avoiding interference from natural analogs (m/z 151 → 134) |
Confirmation Transition | m/z 153 → 109 | Secondary transition providing confirmation and enhancing analytical reliability |
Retention Time Consistency | < 0.1 minute variation | Confirms identical chromatographic behavior between labeled and natural forms |
Linear Range | 0.1–1000 ng/mL (compound-dependent) | Demonstrates method suitability across concentration ranges |
The sensory impact of tri-substituted alkylpyrazines on food aromas cannot be overstated, with 2,3-diethyl-5-methylpyrazine and its structural analogs contributing essential roasted, nutty, and cocoa-like notes to numerous thermally processed foods. Research has consistently demonstrated that the specific substitution pattern in 2-Ethyl-3-ethyl-5-methylpyrazine produces a distinctive sensory profile characterized by deep cocoa undertones and roasted nut nuances, making it particularly valuable in flavor formulations for chocolate products, roasted coffee, and nut-based snacks. These sensory characteristics arise from the compound's specific molecular structure and its interaction with olfactory receptors, which is subtly influenced by the positioning of ethyl groups adjacent to the ring nitrogen atoms. The compound's detection threshold in air is exceptionally low (often in parts-per-trillion range), underscoring its potent aroma impact despite typically occurring in minute concentrations within complex food matrices [1] [5] [10].
The formation of non-isotopic analogs occurs through several well-established biochemical pathways during food processing and preparation. The Maillard reaction between reducing sugars and amino acids—particularly the reaction between pentose sugars and amino acids like threonine or serine—represents the primary formation mechanism during thermal processes like roasting, baking, and frying. Strecker degradation of amino acids in the presence of α-dicarbonyl compounds provides another significant route, generating aldehyde precursors that subsequently condense to form pyrazine rings. Additionally, microbial activity during fermentation processes, particularly those involving Saccharomyces cerevisiae and Bacillus species, produces pyrazine precursors that later form alkylpyrazines during thermal treatment. The isotope-labeled 2-Ethyl-¹³C₂-3-ethyl-5-methylpyrazine is synthesized under controlled laboratory conditions rather than through natural formation pathways, allowing researchers to trace the contribution of specific precursors to pyrazine formation in complex reaction systems [1] [4].
In advanced flavor research, the ¹³C-labeled analog serves as an indispensable tool for elucidating formation kinetics and pathway dynamics during thermal processing. By introducing the labeled compound into model reaction systems (e.g., sugar-amino acid mixtures under controlled heating conditions), researchers can track its stability, degradation products, and incorporation into more complex flavor molecules through techniques like APCI-MS and HS-SPME-GC-MS. Similarly, in fermentation studies, adding ¹³C-labeled precursors helps establish the metabolic pathways through which microorganisms generate pyrazine precursors. These applications have proven particularly valuable in coffee chemistry research, where studies using in-bean experiments have traced the incorporation of specific precursors into pyrazines during roasting, revealing critical time-temperature parameters that optimize desired flavor compound formation. The compound's role extends to sensory recombination studies, where omission tests with and without the labeled compound establish its specific contribution to overall aroma profiles in complex food systems [1] [5].
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